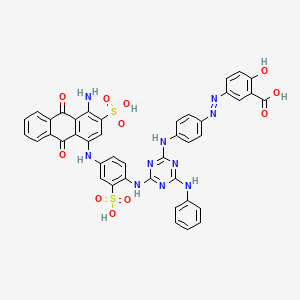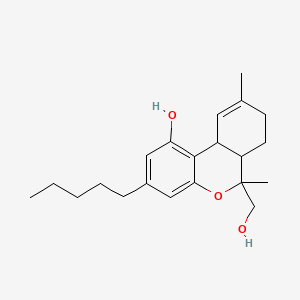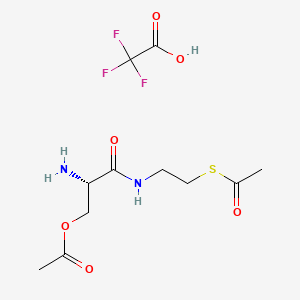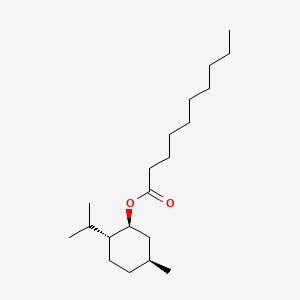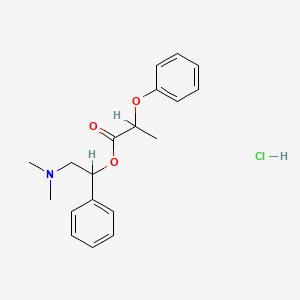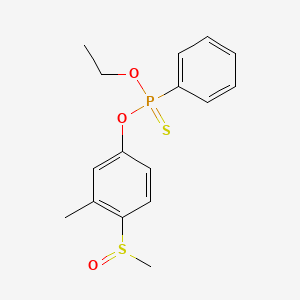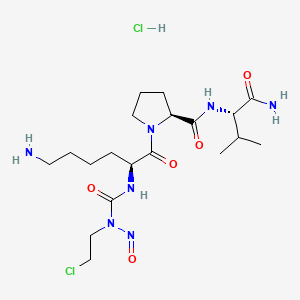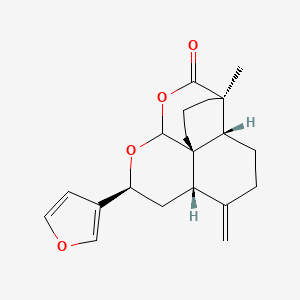
Sciadin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sciadin is a naturally occurring diterpenoid compound found in the heartwood of the Japanese umbrella pine, Sciadopitys verticillata It is characterized by its unique molecular structure, which includes a furan ring and a lactone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sciadin can be isolated from the heartwood of Sciadopitys verticillata through a series of extraction and purification steps. The process typically involves:
Extraction: The heartwood is ground into a fine powder and subjected to extraction using hot methanol.
Purification: The methanol extract is concentrated under reduced pressure, and the resulting residue is dissolved in petroleum ether.
Industrial Production Methods: While industrial-scale production of this compound is not well-documented, the extraction and purification methods used in laboratory settings could be scaled up for larger production. This would involve optimizing the extraction solvents, temperatures, and purification techniques to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Sciadin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Sciadinic acid, which involves the opening of the lactone ring.
Reduction: Reduction reactions can modify the furan ring, leading to different derivatives.
Substitution: Substitution reactions can occur at the furan ring or the lactone moiety, resulting in various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Sciadinic Acid: Formed through oxidation.
Reduced Derivatives: Formed through reduction of the furan ring.
Substituted this compound Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Sciadin has several applications in scientific research:
Chemistry: this compound serves as a model compound for studying the reactivity of furan and lactone moieties.
Biology: this compound exhibits biological activity, including antimicrobial and anti-inflammatory properties.
Industry: this compound’s unique chemical structure makes it a valuable compound for the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Sciadin involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Sciadin can be compared with other diterpenoids such as:
Methylsciadopate: Another diterpenoid found in Sciadopitys verticillata with a similar structure but different biological activity.
Cryptomeridiol: A diterpenoid found in Cryptomeria japonica with distinct chemical properties and biological effects.
Uniqueness of this compound: this compound’s unique combination of a furan ring and a lactone moiety sets it apart from other diterpenoids. Its specific biological activities and potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
6813-08-7 |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(1S,2R,6S,8S,13R)-8-(furan-3-yl)-13-methyl-5-methylidene-9,11-dioxatetracyclo[8.6.0.01,6.02,13]hexadecan-12-one |
InChI |
InChI=1S/C20H24O4/c1-12-4-5-16-19(2)7-3-8-20(16)14(12)10-15(13-6-9-22-11-13)23-18(20)24-17(19)21/h6,9,11,14-16,18H,1,3-5,7-8,10H2,2H3/t14-,15-,16-,18?,19+,20-/m0/s1 |
Clave InChI |
SWGMICKEWPSAMT-IMAGCOIZSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]34[C@H]1CCC(=C)[C@@H]3C[C@H](OC4OC2=O)C5=COC=C5 |
SMILES canónico |
CC12CCCC34C1CCC(=C)C3CC(OC4OC2=O)C5=COC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





